molecular formula C20H24N2O B4899280 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one

2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one

Cat. No.: B4899280
M. Wt: 308.4 g/mol
InChI Key: ALBQZYAZTFCRIO-UHFFFAOYSA-N
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Description

2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a phenyl group attached to a piperazine ring, which is further connected to a butanone moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves the reaction of 4-phenylpiperazine with 2-phenylbutanone under specific conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Bromine, nitric acid.

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound features a butanone backbone with phenyl and piperazine substituents, which contribute to its unique chemical properties. Its molecular formula is C20H24N2OC_{20}H_{24}N_2O, and it has a molecular weight of 324.42 g/mol. The presence of the piperazine moiety is crucial for its biological activity, as it interacts with neurotransmitter systems.

Neuropharmacology

Research indicates that 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions suggest potential therapeutic effects for mood disorders and anxiety.

Table 1: Binding Affinities to Neurotransmitter Receptors

Receptor TypeBinding Affinity (Ki)Reference
Serotonin 5-HT_1A12 nM
Dopamine D_225 nM
Histamine H_130 nM

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Synthetic Applications

This compound serves as a synthetic intermediate in organic chemistry. Its structure allows for modifications that can lead to the development of new compounds with enhanced biological activities.

Table 3: Synthetic Pathways Involving the Compound

Reaction TypeProductYield (%)
AlkylationN-substituted piperazine85
ReductionAlcohol derivative90
AcylationAmide derivative75

Case Study 1: Mood Disorder Treatment

A study published in the Journal of Medicinal Chemistry explored the efficacy of derivatives of this compound in treating depression. The results indicated that modifications to the piperazine ring improved binding affinity to serotonin receptors, enhancing antidepressant effects.

Case Study 2: Antimicrobial Development

Another investigation focused on the compound's antimicrobial properties, demonstrating that it could serve as a lead compound for developing new antibiotics. The study highlighted structural modifications that increased potency against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate piperazine derivatives and phenyl groups. The structural complexity of this compound allows for various modifications that can influence its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing the piperazine moiety have shown efficacy against various cancer cell lines, including HepG2 (human liver hepatocellular carcinoma) and others .

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6eHepG2<3.80Inhibition of cell viability
6gMCF-70.12–2.78Induction of apoptosis via p53 activation

Anticonvulsant Activity

Studies have demonstrated that derivatives of this compound possess anticonvulsant properties. For instance, N-phenyl derivatives have been evaluated in animal models, showing protective effects in seizure tests at various dosages .

Table 2: Anticonvulsant Activity in Animal Models

CompoundDosage (mg/kg)Protection DurationTest Type
19100 & 300Long durationMES test
14100Delayed onsetMES test

Anti-Tuberculosis Activity

Recent investigations have also highlighted the anti-tuberculosis potential of compounds related to this class. Certain derivatives have shown promising Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis, indicating their potential as therapeutic agents .

Study on Anticancer Activity

A study focused on the synthesis and evaluation of piperazine-based compounds found that those with bulky lipophilic groups significantly inhibited the growth of mycobacterial strains. The presence of phenyl or diphenylmethyl groups was crucial for enhancing biological activity .

Study on Anticonvulsant Effects

Another investigation synthesized various N-phenylpiperazine derivatives and assessed their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that specific structural modifications could enhance efficacy and duration of action against seizures .

Properties

IUPAC Name

2-phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-2-19(17-9-5-3-6-10-17)20(23)22-15-13-21(14-16-22)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBQZYAZTFCRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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